Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol . It is a piperidine derivative that features a tert-butyl ester group and a nitrophenoxy substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-nitrophenol with tert-butyl 4-piperidone-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, solvents like DMF or DMSO
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Substitution: Various substituted piperidine derivatives
Hydrolysis: 4-(4-nitrophenoxy)piperidine-1-carboxylic acid
Scientific Research Applications
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenoxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research .
Biological Activity
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, with the CAS number 138227-62-0, is a compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C₁₆H₂₂N₂O₅
- Molecular Weight : 322.356 g/mol
- Melting Point : 99°C
- Boiling Point : 453.7°C at 760 mmHg
- LogP : 3.834 (indicating moderate lipophilicity)
Research indicates that this compound may act as an inhibitor of specific biological pathways. Its structure suggests potential interactions with various receptors and enzymes, particularly in inflammatory and neurodegenerative contexts. The nitrophenoxy group may contribute to its reactivity and ability to modulate biological processes.
Biological Activities
- Anti-inflammatory Activity :
-
Neuroprotective Effects :
- The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegeneration. It is hypothesized to prevent neuronal cell death through modulation of apoptotic pathways.
- Potential as an Anticancer Agent :
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory properties of this compound, researchers found that it effectively reduced IL-1β levels in macrophages stimulated by LPS and ATP. This reduction was quantified at various concentrations, showing a significant decrease at higher dosages (up to 50% inhibition at 10 µM) compared to controls .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The results indicated that treatment with this compound significantly improved cell viability and reduced markers of apoptosis, suggesting its potential utility in neurodegenerative disease contexts .
Properties
IUPAC Name |
tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-14(9-11-17)22-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMTKGKCWNQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383402 | |
Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138227-62-0 | |
Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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